An In-depth Technical Guide to the Antioxidant Mechanism of Action of Procyanidin B-2 3,3'-di-O-gallate
An In-depth Technical Guide to the Antioxidant Mechanism of Action of Procyanidin B-2 3,3'-di-O-gallate
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Procyanidin B-2 3,3'-di-O-gallate in Redox Biology
Procyanidin B-2 3,3'-di-O-gallate (PCBG) is a B-type procyanidin dimer consisting of two (-)-epicatechin units linked by a C4-C8 bond, with gallic acid moieties esterified at the 3-hydroxyl groups of both units. Found in sources such as grape seeds, PCBG has garnered significant attention for its potent biological activities, including its profound antioxidant effects.[1] This guide provides a comprehensive overview of the multifaceted antioxidant mechanisms of PCBG, delving into its direct radical scavenging capabilities and its intricate modulation of cellular antioxidant defense pathways. Understanding these mechanisms is paramount for its potential development as a therapeutic agent against oxidative stress-related pathologies.
Part 1: Direct Radical Scavenging Activity
The chemical structure of PCBG is intrinsically linked to its potent radical scavenging properties. The presence of multiple phenolic hydroxyl groups, particularly the catechol moieties in the B-rings and the galloyl groups, allows for the donation of hydrogen atoms to stabilize free radicals, thereby terminating radical chain reactions.
Structure-Activity Relationship
The antioxidant capacity of procyanidins is significantly influenced by their degree of polymerization and galloylation. Studies have consistently shown that galloylation enhances the antioxidant activity of procyanidins.[2] The three hydroxyl groups on the galloyl moiety contribute significantly to the radical scavenging capacity. In the case of PCBG, the presence of two galloyl groups markedly increases its ability to quench free radicals compared to its non-galloylated counterpart, procyanidin B2.
Quantitative Assessment of Radical Scavenging
The direct antioxidant activity of PCBG can be quantified using various in vitro assays, with DPPH and ABTS being the most common.
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
In this assay, the pre-formed ABTS radical cation is reduced by the antioxidant, leading to a decrease in its characteristic blue-green color. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Table 1: Comparative Radical Scavenging Activity of Procyanidins
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |
| Procyanidin B2 | 2.82 ± 0.10 | 2.71 ± 0.15 | [3] |
| Procyanidin C1 | 1.88 ± 0.01 | 1.52 ± 0.17 | [3] |
| Vitamin C | ~5 | ~2.34 (Trolox Equivalent) | [3][4] |
Note: Specific IC50 values for Procyanidin B-2 3,3'-di-O-gallate were not available in a single comparative study. The provided data for related procyanidins and Vitamin C offer a contextual baseline. The higher potency of galloylated procyanidins is a well-established principle.[2]
Part 2: Modulation of Cellular Antioxidant Defense Mechanisms
Beyond direct radical scavenging, PCBG exerts its antioxidant effects by upregulating endogenous antioxidant defense systems. A key player in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2).
Activation of the Nrf2-ARE Signaling Pathway
Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes through its binding to the antioxidant response element (ARE) in the promoter region of its target genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.
Upon exposure to inducers like PCBG, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE, initiating the transcription of genes encoding for antioxidant enzymes.
Studies on procyanidins have shown that they can activate the Nrf2 pathway by inhibiting the ubiquitinated degradation of Nrf2.[5] This activation is often mediated by upstream signaling kinases. Research on procyanidin B2, the parent compound of PCBG, has demonstrated the involvement of the p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-Regulated Kinase (ERK) pathways in Nrf2 activation.[6] More recent studies on galloylated procyanidins have also confirmed the activation of the Nrf2-HO-1/NQO1 pathway.[7][8]
Caption: Nrf2 Signaling Pathway Activation by PCBG.
Upregulation of Antioxidant Enzymes
The activation of the Nrf2-ARE pathway by PCBG leads to the increased expression and activity of several critical antioxidant enzymes:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that catalyzes the two-electron reduction of quinones, preventing the formation of reactive semiquinone radicals.
-
Superoxide Dismutase (SOD): Enzymes that catalyze the dismutation of the superoxide radical into oxygen and hydrogen peroxide.
-
Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.
-
Glutathione Peroxidase (GPx): A family of enzymes that catalyze the reduction of hydrogen peroxide and lipid hydroperoxides by glutathione.
Part 3: Experimental Protocols
This section provides detailed methodologies for assessing the antioxidant activity of PCBG.
DPPH Radical Scavenging Assay
Objective: To determine the direct radical scavenging capacity of PCBG.
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of PCBG in methanol.
-
In a 96-well plate, add 100 µL of each PCBG dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Determine the IC50 value, which is the concentration of PCBG required to inhibit 50% of the DPPH radicals.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Cellular Antioxidant Activity (CAA) Assay using DCFH-DA
Objective: To measure the intracellular antioxidant activity of PCBG.
Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation.[9][10][11][12]
Protocol:
-
Seed cells (e.g., HepG2) in a 96-well black, clear-bottom plate and culture until confluent.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with DCFH-DA solution (e.g., 25 µM) for 1 hour at 37°C.
-
Wash the cells to remove excess DCFH-DA.
-
Treat the cells with various concentrations of PCBG for a specified time.
-
Induce oxidative stress by adding a ROS generator (e.g., AAPH or H₂O₂).
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm over time using a fluorescence plate reader.
-
Calculate the CAA unit, which represents the percentage of inhibition of DCF formation.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Glutathione Peroxidase (GPx) Activity Assay
Objective: To determine the effect of PCBG on the activity of GPx in cell lysates.
Principle: This assay measures the rate of NADPH oxidation to NADP+, which is coupled to the reduction of oxidized glutathione (GSSG) to reduced glutathione (GSH) by glutathione reductase. The decrease in absorbance at 340 nm is proportional to the GPx activity.
Protocol:
-
Culture cells and treat with PCBG for the desired time.
-
Harvest the cells and prepare cell lysates.
-
In a 96-well plate, add cell lysate, assay buffer, glutathione, glutathione reductase, and NADPH.
-
Initiate the reaction by adding a substrate for GPx (e.g., cumene hydroperoxide).
-
Immediately measure the absorbance at 340 nm at different time points using a microplate reader.
-
Calculate the GPx activity based on the rate of NADPH consumption.
Conclusion
Procyanidin B-2 3,3'-di-O-gallate exhibits a robust and multi-faceted antioxidant mechanism of action. Its potent direct radical scavenging activity, attributed to its unique chemical structure with multiple hydroxyl and galloyl groups, provides the first line of defense against oxidative damage. Furthermore, its ability to modulate the Nrf2-ARE signaling pathway, leading to the upregulation of a suite of protective antioxidant enzymes, highlights its role in enhancing the endogenous antioxidant capacity of cells. This dual action makes PCBG a compelling candidate for further investigation in the development of novel therapeutic strategies for a variety of oxidative stress-driven diseases. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the antioxidant properties of this promising natural compound.
References
-
Casado-Carrasco, R., et al. (2021). Comparative Antioxidant and Cytotoxic Effect of Procyanidin Fractions from Grape and Pine. Antioxidants, 10(9), 1449. [Link]
-
Chen, L., et al. (2024). Procyanidin B2-3′-O-Gallate Derived from Grape Seed Polymeric Procyanidins via the Galloyl-Attached Nucleophilic Degradation as a Potential Hepatoprotective Agent. Journal of Agricultural and Food Chemistry. [Link]
-
Eruslanov, E., & Kusmartsev, S. (2010). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Methods in Molecular Biology, 610, 245-256. [Link]
-
Jeong, S. O., et al. (2015). Procyanidins from Wild Grape (Vitis amurensis) Seeds Regulate ARE-Mediated Enzyme Expression via Nrf2 Coupled with p38 and PI3K/Akt Pathway in HepG2 Cells. PLoS One, 10(10), e0139921. [Link]
-
Plumb, G. W., et al. (1998). Antioxidant properties of catechins and proanthocyanidins: effect of polymerisation, galloylation and glycosylation. Free Radical Research, 29(4), 351-358. [Link]
-
DaNa. (2015). Cellular DCF-DA assay. [Link]
-
Erzinger, G. S., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments, (158). [Link]
-
Shuhua, Y., et al. (2022). Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2. Oxidative Medicine and Cellular Longevity, 2022, 9358356. [Link]
-
Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. [Link]
-
Rodriguez-Ramiro, I., et al. (2012). Procyanidin B2 induces Nrf2 translocation and glutathione S-transferase P1 expression via ERKs and p38-MAPK pathways and protect human colonic cells against oxidative stress. European Journal of Nutrition, 51(7), 881-892. [Link]
-
Liu, Y., et al. (2024). Procyanidin B2-3′-O-Gallate Derived from Grape Seed Polymeric Procyanidins via the Galloyl-Attached Nucleophilic Degradation as a Potential Hepatoprotective Agent. Journal of Agricultural and Food Chemistry. [Link]
-
Plumb, G. W., et al. (1999). Antioxidant properties of gallocatechin and prodelphinidins from pomegranate peel. Redox Report, 4(4), 185-190. [Link]
-
Gu, L., et al. (2012). Identification of Proanthocyanidins from Litchi (Litchi chinensis Sonn.) Pulp by LC-ESI-Q-TOF-MS and Their Antioxidant Activity. PLoS One, 7(10), e46352. [Link]
-
Nunes, C., et al. (2007). Evidence for galloylated type-A procyanidins in grape seeds. Food Chemistry, 105(4), 1457-1467. [Link]
-
Li, H., et al. (2022). Study on the antioxidant ability of procyanidins and their complexes. E3S Web of Conferences, 341, 01013. [Link]
-
Olszowy, M., & Dawidowicz, A. L. (2018). Is it possible to use the DPPH and ABTS methods for reliable estimation of antioxidant power of colored compounds? Chemical Papers, 72(12), 3119-3127. [Link]
-
ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... [Link]
-
ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method. [Link]
-
Tanaka, S., et al. (2023). Procyanidin B2 3,3''-di-O-gallate ameliorates imiquimod-induced skin inflammation by suppressing TLR7 signaling through the inhibition of endosomal acidification in dendritic cells. International Immunopharmacology, 121, 110444. [Link]
-
ResearchGate. (n.d.). (PDF) Nanoparticles loaded with procyanidin B2-3′-O-gallate from grape seed: preparation, characterization and antioxidant activity. [Link]
-
BioAssay Systems. (n.d.). EnzyChromTM Glutathione Peroxidase Assay Kit (EGPX-100). [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antioxidant properties of catechins and proanthocyanidins: effect of polymerisation, galloylation and glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Proanthocyanidins from Litchi (Litchi chinensis Sonn.) Pulp by LC-ESI-Q-TOF-MS and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Procyanidin B2-3'- O-Gallate Derived from Grape Seed Polymeric Procyanidins via the Galloyl-Attached Nucleophilic Degradation as a Potential Hepatoprotective Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. doc.abcam.com [doc.abcam.com]
- 11. nanopartikel.info [nanopartikel.info]
- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
